N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C16H17ClN2O3S and a molecular weight of 352.83 g/mol . This compound is notable for its unique structure, which includes a benzamide moiety linked to a sulfonamide group via an ethyl chain.
Preparation Methods
The synthesis of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzylamine with a sulfonyl chloride to form the corresponding sulfonamide.
Coupling with ethylbenzamide: The sulfonamide intermediate is then coupled with ethylbenzamide under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide can be compared with other similar compounds, such as:
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds share structural similarities and are also known for their enzyme inhibitory activity.
5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: This compound is another sulfonamide derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the particular biological activities it exhibits, which may differ from those of other related compounds.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQOXJGUJNHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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